(S)-N-Desethyl Oxybutynin Hydrochloride is an active metabolite of oxybutynin, a medication primarily used to treat overactive bladder and urinary incontinence. This compound is significant due to its pharmacological activity and its role in the side effects associated with oxybutynin therapy. The chemical structure of (S)-N-desethyl oxybutynin hydrochloride is derived from the racemic mixture of oxybutynin, which consists of both (R) and (S) enantiomers. The (S) enantiomer is noted for its comparable activity to the parent compound.
(S)-N-desethyl oxybutynin hydrochloride can be synthesized from racemic oxybutynin through various chemical processes. Its presence in the body primarily arises from the metabolism of oxybutynin, which undergoes extensive first-pass metabolism in the liver and gut wall, leading to higher plasma concentrations of this metabolite compared to its parent compound .
(S)-N-desethyl oxybutynin hydrochloride is classified as an antimuscarinic agent, specifically targeting muscarinic receptors in the bladder. It exhibits pharmacological properties similar to those of oxybutynin but with distinct metabolic pathways and effects on side effects like dry mouth, which are attributed to its higher affinity for salivary gland receptors compared to the detrusor muscle .
The synthesis of (S)-N-desethyl oxybutynin hydrochloride involves multiple steps, starting from methyl o-cyclohexyl-hydroxybenzeneacetate. The process includes:
The molecular formula for (S)-N-desethyl oxybutynin hydrochloride is , with a molecular weight of approximately 315.87 g/mol. The structure features:
The stereochemistry is critical as it influences both the pharmacodynamics and pharmacokinetics of the compound. The (S) configuration enhances its binding affinity at muscarinic receptors compared to its (R) counterpart.
(S)-N-desethyl oxybutynin hydrochloride participates in various chemical reactions primarily related to its metabolic pathways:
(S)-N-desethyl oxybutynin hydrochloride exerts its therapeutic effects by blocking muscarinic receptors (M1 and M3 subtypes) in the bladder. This antagonistic action reduces involuntary contractions of the detrusor muscle, thereby alleviating symptoms associated with overactive bladder such as urgency and frequency of urination .
Additionally, due to its higher affinity for M3 receptors located in salivary glands, it contributes significantly to anticholinergic side effects like dry mouth when administered as part of oxybutynin therapy .
Relevant data indicates that (S)-N-desethyl oxybutynin hydrochloride has a relatively short half-life when administered, necessitating careful dosing considerations in clinical settings .
(S)-N-desethyl oxybutynin hydrochloride finds applications primarily in:
Ongoing research continues to explore its potential benefits and drawbacks in various therapeutic contexts, particularly regarding its side effect profile when used alone or as part of combination therapies .
(S)-N-Desethyl Oxybutynin Hydrochloride (CAS 181647-14-3) is a pharmacologically active metabolite of the antimuscarinic drug oxybutynin. Its systematic IUPAC name is (αS)-α-Cyclohexyl-α-hydroxybenzeneacetic Acid 4-(Ethylamino)-2-butyn-1-yl Ester Hydrochloride, with the molecular formula C₂₀H₂₈ClNO₃ and a molecular weight of 365.89 g/mol [1]. The compound features a chiral center at the α-carbon of the glycolic acid moiety, adopting an (S)-configuration that critically determines its receptor-binding behavior. Key structural components include:
Stereoselectivity arises during oxybutynin metabolism: hepatic cytochrome P450 3A4 (CYP3A4) mediates N-deethylation, preferentially generating the (S)-enantiomer due to steric and electronic constraints in the enzymatic pocket [5] [6]. The (S)-configuration reduces steric hindrance for protein binding compared to its (R)-counterpart, influencing plasma distribution and clearance kinetics [2].
Traditional X-ray diffraction (XRD) analysis of oxybutynin metabolites has been hampered by radiation-induced damage, particularly photoreduction of the alkyne bond (C≡C) and crystal size limitations. Earlier powder XRD studies of oxybutynin hydrochloride hemihydrate reported inconsistencies, including missing oxygen atoms in ester bonds and distorted bond lengths due to X-ray exposure [3] [9].
Microcrystal Electron Diffraction (MicroED) recently resolved these challenges, enabling the first high-resolution structure of anhydrous oxybutynin hydrochloride at 0.87 Å resolution. Key advances include:
Table 1: Hydrogen Bonding Interactions in Anhydrous Oxybutynin Hydrochloride (MicroED Data) [9]
Donor Atom | Acceptor Atom | Bond Length (Å) | Role in Crystal Packing |
---|---|---|---|
N1–H | Cl1 | 3.05 | Intermolecular stacking along c-axis |
O1–H | Cl1' | 3.09 | Layer stabilization along a-axis |
C19–H | Cl1' | 3.59 | b-Axis translation reinforcement |
Structurally, (S)-N-Desethyl Oxybutynin differs from oxybutynin by the absence of one ethyl group (–CH₂CH₃) on the terminal nitrogen, converting a dimethylamino to an ethylamino moiety. This modification has profound effects:
Pharmacologically, both compounds exhibit comparable antimuscarinic potency in human detrusor muscle (pA₂ = 7.6 vs. 7.8 for oxybutynin), but the metabolite has higher parotid gland affinity (pKᵢ = 8.7 vs. 8.5), explaining its association with xerostomia [4].
Table 2: Structural and Functional Comparison with Oxybutynin [2] [4] [5]
Property | Oxybutynin | (S)-N-Desethyl Oxybutynin | Biological Implication |
---|---|---|---|
Terminal amine group | Dimethylamino | Ethylamino | Altered protein binding kinetics |
AGP binding affinity (nK) | (S): 1.53 × 10⁷ M⁻¹ | (S): 1.31 × 10⁷ M⁻¹ | Higher free fraction of (S)-metabolite |
Detrusor pA₂ | 7.8 | 7.6 | Retained target efficacy |
Parotid pKᵢ | 8.5 | 8.7 | Increased salivary side effects |
LogD (pH 7.4) | ~1.83 | ~1.2 (estimated) | Reduced membrane permeability |
(S)-N-Desethyl Oxybutynin Hydrochloride displays moderate aqueous solubility (~12 mg/mL), attributed to its hydrochloride salt form and polar ester/amine groups [5]. Stability assessments indicate susceptibility to esterase-mediated hydrolysis in plasma, generating pharmacologically inert metabolites. The compound’s lipophilicity (logDₚₕ ₇.₄ ≈ 1.2) is lower than oxybutynin (logD = 1.83), reducing its blood-brain barrier penetration and central nervous system (CNS) side effects [5] [7].
Formulation impacts metabolite ratios: Transdermal oxybutynin yields a plasma DEO:OXY ratio of 0.8:1, minimizing systemic exposure to the metabolite, whereas oral immediate-release formulations produce ratios up to 10:1 [5]. This directly influences the compound’s net anticholinergic activity in vivo.
CAS No.: 32986-79-1
CAS No.: 110073-15-9
CAS No.:
CAS No.:
CAS No.: 24794-55-6